molecular formula C13H16F2N2O2 B4125029 N-(2,4-difluorophenyl)-2,6-dimethyl-4-morpholinecarboxamide

N-(2,4-difluorophenyl)-2,6-dimethyl-4-morpholinecarboxamide

Cat. No.: B4125029
M. Wt: 270.27 g/mol
InChI Key: LTFFBQLSZOAGIS-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2,6-dimethyl-4-morpholinecarboxamide is a chemical compound that has garnered interest in various fields due to its unique structural properties and potential applications. This compound features a morpholine ring substituted with a carboxamide group, along with two fluorine atoms on the phenyl ring, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2,6-dimethyl-4-morpholinecarboxamide typically involves the reaction of 2,4-difluoroaniline with 2,6-dimethylmorpholine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is typically performed at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2,6-dimethyl-4-morpholinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

N-(2,4-difluorophenyl)-2,6-dimethyl-4-morpholinecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2,6-dimethyl-4-morpholinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring enhance its binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions. This compound can modulate the activity of its targets, leading to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-2,6-dimethyl-4-morpholinecarboxamide is unique due to its combination of a morpholine ring and a difluorophenyl group, which imparts distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2,6-dimethylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2/c1-8-6-17(7-9(2)19-8)13(18)16-12-4-3-10(14)5-11(12)15/h3-5,8-9H,6-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFFBQLSZOAGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824228
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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